acetoacetyl-CoA

Description

Properties

IUPAC Name |

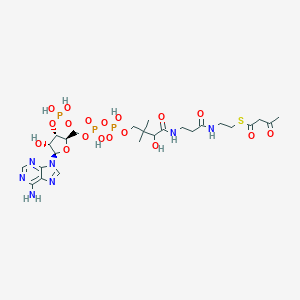

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFDKHTZOUZBOS-CITAKDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931292 | |

| Record name | S-Acetoacetylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

851.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1420-36-6 | |

| Record name | Acetoacetyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetyl coa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Acetoacetylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-acetoacetylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetoacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Acetoacetyl-CoA in Mitochondrial Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid synthesis (mtFAS) is a distinct and essential metabolic pathway, critical for the production of key metabolites necessary for mitochondrial function, including the precursor for lipoic acid synthesis. Acetoacetyl-CoA stands as the foundational four-carbon building block for this pathway, formed through the condensation of two acetyl-CoA molecules. This technical guide provides an in-depth exploration of the pivotal role of this compound in mtFAS. It covers the origin of mitochondrial acetyl-CoA, the enzymatic formation of this compound, its subsequent utilization in the fatty acid elongation cycle, and the regulatory mechanisms that govern its flux. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the core pathways to serve as a vital resource for professionals in metabolic research and drug development.

Introduction: The Significance of Mitochondrial Fatty Acid Synthesis

While the bulk of cellular fatty acid synthesis occurs in the cytoplasm via the Fatty Acid Synthase (FAS) complex, mitochondria possess their own distinct machinery for creating fatty acids, known as the mitochondrial fatty acid synthesis (mtFAS) pathway.[1][2] This pathway is not primarily for the production of fatty acids for membrane biogenesis or energy storage, but rather for the synthesis of specialized lipids essential for mitochondrial function. The most well-characterized product of mtFAS is octanoyl-ACP, the precursor for the synthesis of lipoic acid, an indispensable cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[3][4][5][6][7] The initiation of this crucial pathway hinges on the formation of this compound.

The Genesis of this compound in the Mitochondrial Matrix

The journey to mitochondrial fatty acids begins with the formation of this compound from two molecules of acetyl-CoA. This reaction is the first committed step in the mtFAS pathway, establishing the initial four-carbon unit for subsequent elongation.

Source of Mitochondrial Acetyl-CoA

The primary precursor for this compound, acetyl-CoA, is generated within the mitochondrial matrix from two main sources:

-

Pyruvate Dehydrogenase Complex (PDC): The oxidative decarboxylation of pyruvate, the end product of glycolysis, is a major source of acetyl-CoA in the mitochondria.[8]

-

Fatty Acid β-Oxidation: The breakdown of fatty acids within the mitochondria also yields a substantial pool of acetyl-CoA.[3]

The Thiolase-Catalyzed Condensation

The condensation of two acetyl-CoA molecules to form this compound is catalyzed by the enzyme mitochondrial this compound thiolase , also known as acetyl-CoA C-acetyltransferase (ACAT1).[9][10] This reaction is reversible, and the enzyme also participates in the final step of β-oxidation, cleaving this compound.[9][11] However, under conditions favoring synthesis, the forward reaction predominates.

The Elongation Pathway: From this compound to Longer Acyl Chains

Once formed, this compound serves as the primer for the mtFAS elongation cycle. The pathway proceeds through a series of reactions analogous to a reversal of β-oxidation, with the key difference being the use of an acyl carrier protein (ACP) to tether the growing acyl chain.

The key steps in the mtFAS elongation cycle are:

-

Condensation: Acetoacetyl-ACP (formed from this compound) condenses with malonyl-ACP to form a six-carbon β-ketoacyl-ACP.

-

Reduction: The β-keto group is reduced to a hydroxyl group.

-

Dehydration: A molecule of water is removed, creating a double bond.

-

Reduction: The double bond is reduced to form a saturated six-carbon acyl-ACP.

This cycle repeats, with each turn adding a two-carbon unit from malonyl-ACP, until fatty acids of various chain lengths are produced, with octanoyl-ACP being a key product for lipoic acid synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the initial stages of mtFAS.

Table 1: Kinetic Parameters of Mitochondrial this compound Thiolase (ACAT1)

| Enzyme Source | Substrate | Km (µM) | Vmax | Inhibitors | Activators | Reference(s) |

| Ox Liver (Enzyme A) | Acetyl-CoA | 91 | 0.43 µmol/min/unit | CoA, this compound | - | [1] |

| Ox Liver (Enzyme B) | Acetyl-CoA | 80 | 0.10 µmol/min/unit | CoA, this compound | - | [1] |

| Pig Heart | Acetyl-CoA | - | - | Acetyl-CoA (Ki = 125 µM, noncompetitive with CoASH) | - | [11] |

| Human (ACAT1) | Oleoyl-CoA | 1.3 | - | - | K+ | [2][10] |

| Human (ACAT1) | Stearoyl-CoA | 6.4 | - | - | K+ | [2] |

Table 2: Intramitochondrial Metabolite Concentrations

| Metabolite | Organ/Cell Type | Condition | Concentration Range (µM) | Reference(s) |

| Acetyl-CoA | Rat Liver | State 4 Respiration | ~20-60 | [11] |

| Acetyl-CoA | Brain Neurons | - | ~10 | [12] |

Experimental Protocols

Isolation of Functional Mitochondria

A prerequisite for studying mtFAS in vitro is the isolation of intact, functional mitochondria. The following is a generalized protocol that can be adapted for various tissues.

Materials:

-

Fresh tissue (e.g., liver, heart, skeletal muscle)

-

Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Bradford or BCA protein assay reagents

Procedure:

-

Mince the fresh tissue on ice and wash with ice-cold MIB to remove excess blood.

-

Homogenize the tissue in MIB using a loose-fitting Dounce homogenizer. The number of strokes should be optimized for the specific tissue to maximize mitochondrial release while minimizing damage.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB.

-

Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay.

-

Store the isolated mitochondria on ice and use for downstream assays as soon as possible.

Assay for Mitochondrial this compound Thiolase Activity (Synthesis Direction)

This spectrophotometric assay measures the formation of this compound from acetyl-CoA.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 100 mM Tris-HCl pH 8.1, 50 mM KCl, 2 mM MgCl2

-

Acetyl-CoA solution (e.g., 10 mM)

-

Spectrophotometer capable of reading at 303 nm

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

In a quartz cuvette, add the Assay Buffer and the desired amount of isolated mitochondria (e.g., 50-100 µg of protein).

-

Initiate the reaction by adding acetyl-CoA to a final concentration of 0.1-1.0 mM.

-

Immediately monitor the increase in absorbance at 303 nm, which corresponds to the formation of the thioester bond of this compound.

-

Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of this compound at 303 nm.

Metabolic Flux Analysis using 13C-Labeled Acetyl-CoA Precursors

This protocol outlines the use of stable isotope tracing to measure the flux of carbon from acetyl-CoA into the mtFAS pathway.

Materials:

-

Cultured cells or isolated mitochondria

-

Culture medium or incubation buffer containing a 13C-labeled precursor of mitochondrial acetyl-CoA (e.g., [U-13C]-glucose or [U-13C]-palmitate)

-

Reagents for fatty acid extraction (e.g., chloroform, methanol)

-

GC-MS or LC-MS/MS for fatty acid analysis

Procedure:

-

Incubate cultured cells or isolated mitochondria with the 13C-labeled substrate for a defined period.

-

Harvest the cells or mitochondria and quench metabolic activity.

-

Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.

-

Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., C8, C10, C12, etc.) to determine the contribution of the labeled precursor to mtFAS.

Visualizations

Signaling Pathways and Workflows

Caption: Overview of the mitochondrial fatty acid synthesis (mtFAS) pathway.

Caption: General experimental workflow for investigating mtFAS.

Caption: Logical flow of this compound's role in linking cellular energy status to mitochondrial function.

Conclusion

This compound serves as the cornerstone of mitochondrial fatty acid synthesis, initiating a pathway that is vital for the proper functioning of the mitochondrion. A thorough understanding of the formation, utilization, and regulation of this compound within the mitochondrial matrix is essential for researchers in metabolism and for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. This technical guide provides a foundational resource for these endeavors, consolidating key information and methodologies to facilitate further investigation into this critical area of cellular metabolism.

References

- 1. On the mechanism of ketogenesis and its control. Purification, kinetic mechanism and regulation of different forms of mitochondrial this compound thiolases from ox liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to characterize mitochondrial supercomplexes from mouse tissues by combining BN-PAGE and MS-based proteomics [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Acyl-Acyl Carrier Proteins for Fatty Acid Synthesis Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the flux of mitochondrial acetyl-CoA in liver and kidney by using the differential production of 14CO2 from tracers of (1-14C)- and (2-14C)-labelled 4-methyl-2-oxovalerate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACAT1 - Wikipedia [en.wikipedia.org]

- 11. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

The Central Role of Acetoacetyl-CoA in Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a seemingly ubiquitous and often maligned molecule, is an indispensable component of mammalian cell membranes and the precursor to all steroid hormones, vitamin D, and bile acids.[1] Its de novo synthesis is a complex and highly regulated metabolic pathway, beginning with the simple two-carbon unit of acetyl-CoA. A critical intermediate in this pathway, acetoacetyl-CoA, represents a key metabolic node, channeling carbon atoms towards the intricate multi-ring structure of cholesterol. This technical guide provides an in-depth exploration of the conversion of this compound to cholesterol, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for studying this vital process.

The Core Pathway: From this compound to Cholesterol

The biosynthesis of cholesterol from this compound is a multi-step process that can be broadly divided into four stages, primarily occurring in the cytosol and the endoplasmic reticulum.[2][3]

Stage 1: Synthesis of HMG-CoA from this compound

The journey begins with the condensation of two acetyl-CoA molecules to form this compound, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase).[4][5] Subsequently, a third molecule of acetyl-CoA condenses with this compound to yield the six-carbon compound, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This reaction is catalyzed by HMG-CoA synthase .[6] There are two isoforms of HMG-CoA synthase: a cytosolic version involved in cholesterol synthesis and a mitochondrial isoform that plays a role in ketogenesis.[6]

Stage 2: Formation of Mevalonate and Isoprenoid Units

The next step is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase . This is the committed and rate-limiting step of the entire cholesterol biosynthesis pathway, making it a major point of regulation and the primary target for statin drugs.[7] Mevalonate is then phosphorylated in two successive steps and subsequently decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8]

Stage 3: Synthesis of Squalene (B77637)

Six molecules of the five-carbon isoprenoid units are then condensed to form the thirty-carbon linear hydrocarbon, squalene. This process involves the sequential formation of geranyl pyrophosphate (C10) and farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to form squalene.[9]

Stage 4: Cyclization of Squalene and Conversion to Cholesterol

In the final stage, squalene undergoes a cyclization reaction to form the characteristic four-ring steroid nucleus. This is initiated by the enzyme squalene epoxidase, which adds an oxygen atom to squalene, forming squalene epoxide. This intermediate is then cyclized by lanosterol (B1674476) synthase to form lanosterol. A series of subsequent enzymatic reactions, involving demethylations and the migration of a double bond, convert lanosterol into the final product, cholesterol.[10]

Regulatory Mechanisms

The synthesis of cholesterol is a highly energy-intensive process and is therefore tightly regulated to meet the cell's needs while preventing wasteful overproduction. The primary point of regulation is the enzyme HMG-CoA reductase.

Sterol-Regulated Gene Expression via SREBP-2

The transcription of the gene encoding HMG-CoA reductase, along with other genes in the cholesterol biosynthetic pathway, is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[11][12] SREBP-2 is the major isoform responsible for regulating cholesterol synthesis.[12]

When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor protein embedded in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus.[13][14] This transport is facilitated by the SREBP cleavage-activating protein (SCAP).[13][14] In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal domain of SREBP-2.[13][14] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[13][14]

Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to another ER-resident protein called Insulin-Induced Gene (INSIG).[14] This complex retains the SREBP-2/SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.[14] This feedback mechanism ensures that the synthesis of cholesterol is suppressed when cellular levels are sufficient.

Experimental Protocols

Quantification of this compound in Mammalian Cells using HPLC-UV

This protocol outlines a method for the extraction and quantification of this compound from mammalian cells using high-performance liquid chromatography with ultraviolet detection.

1. Sample Preparation

-

Culture mammalian cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the culture dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0.

-

Incubate on ice for 10 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other cellular components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).

-

Column Temperature: 30°C.

3. Data Analysis

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the total protein content of the cell lysate, which can be determined from the PCA pellet.

Spectrophotometric Assay of HMG-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.[14]

1. Reagents

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT).

-

HMG-CoA Solution: Prepare a stock solution of HMG-CoA in water.

-

NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer.

-

Enzyme Preparation: A microsomal fraction or purified HMG-CoA reductase.

2. Assay Procedure

-

Set up a reaction mixture in a cuvette containing:

-

Assay Buffer

-

NADPH solution (final concentration ~100-200 µM)

-

Enzyme preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the HMG-CoA solution (final concentration ~50-100 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

3. Data Analysis

-

Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).

-

Calculate the specific activity of HMG-CoA reductase using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of protein in the assay).

Quantitative Data Summary

The following tables summarize key quantitative data related to the initial steps of cholesterol biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (units/mg) | Reference |

| Thiolase (ACAT2) | Acetyl-CoA | Human (cytosolic) | ~500 | - | |

| HMG-CoA Synthase | This compound | Avian Liver | 0.35 | - | [5] |

| HMG-CoA Synthase | Acetyl-CoA | Avian Liver | 2.9 | - | [5] |

| HMG-CoA Reductase | HMG-CoA | Rat Liver | 1-4 | - |

Table 2: Typical Intracellular Concentrations of Key Metabolites

| Metabolite | Cell Type/Tissue | Concentration | Reference |

| Acetyl-CoA | Rat Liver | 20-140 µM | [15] |

| This compound | Rat Liver | 1-10 µM | [5] |

| Cholesterol | HepG2 cells | Variable, regulated | [16] |

| Mevalonate | - | Low, rapidly metabolized | [17] |

Conclusion

This compound serves as a fundamental building block in the intricate and vital pathway of cholesterol biosynthesis. The conversion of this four-carbon intermediate to the complex 27-carbon structure of cholesterol is orchestrated by a series of precisely regulated enzymatic reactions, with HMG-CoA reductase acting as the key control point. The SREBP-2 signaling pathway provides an elegant feedback mechanism to maintain cholesterol homeostasis at the transcriptional level. Understanding the detailed biochemistry and regulation of this pathway is crucial for researchers in metabolic diseases and for the development of novel therapeutic strategies targeting hypercholesterolemia and related disorders. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this fascinating and critical area of cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. medium.com [medium.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Thiolase - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. rsc.org [rsc.org]

- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. benchchem.com [benchchem.com]

- 10. Cholesterol metabolism in cholestatic liver disease and liver transplantation: From molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 17. Frontiers | Mevalonate Metabolism in Immuno-Oncology [frontiersin.org]

The Function of Acetoacetyl-CoA in Ketogenesis and Ketone Body Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pivotal role of acetoacetyl-CoA in the biosynthesis and metabolic utilization of ketone bodies. Ketogenesis is a critical metabolic pathway that supplies an alternative energy source during periods of glucose scarcity, such as fasting or adherence to a ketogenic diet. This compound serves as a key intermediate, standing at the crossroads of fatty acid oxidation and the synthesis of acetoacetate (B1235776), β-hydroxybutyrate, and acetone. This document details the biochemical pathways, their intricate regulatory mechanisms, and provides experimental protocols for the study of key enzymes and the quantification of ketone bodies. Quantitative data are summarized in structured tables for comparative analysis, and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this vital metabolic process.

Introduction: The Central Role of this compound

Under metabolic conditions characterized by limited carbohydrate availability or increased fatty acid breakdown—such as fasting, prolonged exercise, or uncontrolled diabetes—the liver initiates the process of ketogenesis.[1] This pathway converts excess acetyl-CoA derived from fatty acid β-oxidation into three water-soluble molecules known as ketone bodies: acetoacetate, D-β-hydroxybutyrate, and acetone.[2][3] These molecules are then released into the bloodstream and utilized by extrahepatic tissues, including the brain, heart, and skeletal muscle, as a vital energy source.[4][5]

The formation of this compound from two molecules of acetyl-CoA is the initial committing step in the ketogenesis pathway, positioning this molecule as a central hub in ketone body metabolism.

Biochemical Pathways Involving this compound

The metabolism of this compound can be divided into two main processes: its synthesis during ketogenesis in the liver and its regeneration during ketolysis in extrahepatic tissues.

Formation of this compound and Ketogenesis in the Liver

Ketogenesis occurs primarily within the mitochondria of hepatocytes.[1] The process begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1] This reversible reaction yields this compound.

This compound then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . This step is catalyzed by HMG-CoA synthase , a rate-limiting enzyme in the ketogenic pathway.[2][6] Subsequently, HMG-CoA lyase cleaves HMG-CoA to produce acetoacetate and a molecule of acetyl-CoA.[7][8]

Acetoacetate is the primary ketone body from which the others are derived. It can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase , a reaction dependent on the mitochondrial NADH/NAD+ ratio.[9] Alternatively, acetoacetate can undergo spontaneous, non-enzymatic decarboxylation to form acetone, a volatile compound often excreted via the lungs.[1]

The liver is a net producer of ketone bodies because it lacks the enzyme succinyl-CoA:3-oxoacid CoA-transferase (SCOT), which is necessary for their utilization.[1][4]

Ketone Body Utilization (Ketolysis) in Extrahepatic Tissues

Tissues such as the heart, skeletal muscle, and brain readily absorb ketone bodies from the circulation to use as fuel.[10] The utilization pathway, known as ketolysis, essentially reverses the latter steps of ketogenesis to regenerate acetyl-CoA for entry into the TCA cycle.

D-β-hydroxybutyrate is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase .[3] The key step in ketolysis involves the activation of acetoacetate to this compound. This reaction is catalyzed by succinyl-CoA:3-oxoacid CoA-transferase (SCOT) , an enzyme absent in the liver.[4][11] SCOT transfers a CoA moiety from succinyl-CoA (a TCA cycle intermediate) to acetoacetate, forming this compound and succinate.[12]

Finally, thiolase cleaves this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle to generate ATP.[13]

References

- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ketone Bodies: Definition, Synthesis and Utilization [allen.in]

- 3. byjus.com [byjus.com]

- 4. Fatty Acids -- Extrahepatic tissues [library.med.utah.edu]

- 5. Ketone bodies - Wikipedia [en.wikipedia.org]

- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. uniprot.org [uniprot.org]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Acetoacetyl-CoA Synthetase: A Cornerstone of Anabolic Ketone Body Utilization

For Immediate Release

A deep dive into the discovery, function, and characteristics of Acetoacetyl-CoA Synthetase (AACS), a key enzyme in lipogenesis.

This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound synthetase (AACS), an enzyme critical for the anabolic utilization of ketone bodies.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the enzyme's function, kinetic properties, and the experimental methodologies used to elucidate its role in metabolic pathways.

Introduction: A Paradigm Shift in Understanding Ketone Body Metabolism

For decades, ketone bodies were primarily viewed as metabolic fuel for catabolic pathways, particularly during periods of fasting or low carbohydrate intake. However, the discovery of this compound synthetase (AACS; EC 6.2.1.16) revealed a crucial anabolic role for these molecules.[1][2] AACS is a cytosolic enzyme that catalyzes the ATP-dependent conversion of acetoacetate (B1235776) to this compound.[3] This reaction provides a direct substrate for the synthesis of cholesterol and fatty acids, thereby bypassing the traditional citrate-dependent pathway for generating cytosolic acetyl-CoA.[1] The activity of AACS was first measured in rat liver by Stern in 1971, marking a significant milestone in our understanding of lipid metabolism.[1]

The Central Role of AACS in Lipogenesis

AACS facilitates the conversion of the ketone body acetoacetate into this compound, which can then be shunted into two major lipogenic pathways.[1] Firstly, this compound can be directly used for the synthesis of HMG-CoA and subsequently cholesterol.[1] Secondly, it can be cleaved by cytosolic thiolase to yield two molecules of acetyl-CoA, which are then available for de novo fatty acid synthesis.[1][4] This pathway is particularly important in lipogenic tissues such as the liver, adipose tissue, lactating mammary glands, and the developing brain during myelination.[1][2] The utilization of ketone bodies for lipid synthesis is a glucose-sparing mechanism and is thought to be particularly relevant in the context of low-carbohydrate diets.[1][2][[“]]

Initial Characterization and Kinetic Properties

The initial characterization of AACS involved its purification from rat liver and subsequent determination of its kinetic parameters. These studies revealed that AACS is a high-affinity enzyme for acetoacetate, with a low micromolar Km value, suggesting that its activity is not limited by substrate availability in most physiological states.[1][2]

Quantitative Data from Early Studies

The following tables summarize the key quantitative data from the initial characterization of AACS from various sources.

Table 1: Kinetic Parameters of this compound Synthetase

| Substrate | Organism | Km (µM) | Reference |

| Acetoacetate | Rat (purified) | 8 | [1] |

| Acetoacetate | Human (recombinant) | 37.6 | [1] |

| Acetoacetate | Rat (liver cytosol) | 54 | [1] |

| ATP | Rat (purified) | 60 | [6] |

| CoA | Rat (purified) | 10 | [1] |

| CoA | Human (recombinant) | 2.3 | [1] |

| L-(+)-3-hydroxybutyrate | Rat (purified) | 75 | [6] |

Table 2: Substrate Specificity of Rat Liver this compound Synthetase

| Substrate | Relative Activity (%) | Reference |

| Acetoacetate | 100 | [6] |

| L-(+)-3-hydroxybutyrate | 20-50 | [1][6] |

Table 3: Physicochemical Properties of Rat Liver this compound Synthetase

| Property | Value | Method | Reference |

| Molecular Weight | ~80,000 Da | Gel Filtration | [6] |

| Molecular Weight | 71,000 Da | SDS-PAGE | [6] |

| Specific Activity | 2.3 µmol/min/mg | Purified Enzyme | [6] |

| Purification Fold | 960 | - | [6] |

| Yield | 7.4% | - | [6] |

Experimental Protocols for AACS Characterization

The characterization of AACS has relied on a variety of experimental techniques, from enzyme purification to activity assays. This section provides an overview of the methodologies employed in these seminal studies.

Purification of this compound Synthetase from Rat Liver

The purification of AACS to electrophoretic homogeneity was a critical step in its initial characterization.[6]

Protocol:

-

Homogenization: Rat liver tissue is homogenized in a suitable buffer to obtain a crude extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for AACS.

-

Chromatography: The enriched fraction is then subjected to a series of column chromatography steps, including ion exchange (DEAE-Sepharose), affinity (Blue-Sepharose, Red-Sepharose, CoA-Sepharose), and size exclusion (Ultrogel AcA-44) chromatography.[6]

AACS Activity Assays

Several methods have been developed to measure the activity of AACS. These assays typically rely on the detection of one of the reaction products.

4.2.1. Spectrophotometric Assay

A common method involves a coupled enzyme assay where the production of pyrophosphate (PPi) is measured.[7]

Principle: The PPi produced in the AACS reaction is quantified by its reaction with a molybdate (B1676688) reagent to form a chromophore that can be measured spectrophotometrically.[7]

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, acetoacetate, and the enzyme sample.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Quenching: The reaction is stopped, often by the addition of an acid.

-

Color Development: The molybdate reagent is added to the quenched reaction, and the color is allowed to develop.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 580 nm), and the amount of PPi is determined from a standard curve.[7]

4.2.2. Radiometric Assay

This highly sensitive method uses radiolabeled substrates to quantify enzyme activity.

Principle: The incorporation of a radiolabeled substrate (e.g., [14C]acetoacetate) into the product (this compound) is measured.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, ATP, CoA, Mg2+, radiolabeled acetoacetate, and the enzyme sample.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Separation: The radiolabeled product is separated from the unreacted substrate, often by chromatography (e.g., HPLC).

-

Quantification: The radioactivity of the product is measured using a scintillation counter.

4.2.3. Fluorometric Assay

Fluorometric assays offer high sensitivity and a continuous measurement of enzyme activity.

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the AACS sample, a specific acyl-CoA synthetase assay buffer, an enzyme mix, a developer mix, and a fluorescent probe.

-

Incubation: The reaction is incubated, and the fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculation: The rate of fluorescence increase is proportional to the AACS activity.

Gene Cloning and Expression

The cloning of the gene encoding AACS has been instrumental in producing recombinant protein for detailed structural and functional studies. The human AACS cDNA was isolated from HepG2 cells, and its amino acid sequence showed high homology (89.3%) to the rat AACS.[8] The availability of recombinant AACS has facilitated more precise kinetic analyses and structural studies.

Regulation and Physiological Significance

The expression and activity of AACS are tightly regulated and are influenced by diet and hormonal signals. For instance, its activity is often coordinately regulated with enzymes of the cholesterol synthesis pathway, such as HMG-CoA reductase.[1] Studies have also highlighted the crucial role of AACS in neuronal development, where it provides the necessary building blocks for the synthesis of cholesterol and fatty acids, essential components of neuronal tissues.[9] Furthermore, AACS has been shown to be important for adipocyte differentiation.[10]

Conclusion

The discovery and characterization of this compound synthetase have fundamentally altered our understanding of ketone body metabolism, revealing its crucial role in anabolic processes. AACS provides a direct link between ketone body utilization and the synthesis of essential lipids, highlighting a sophisticated metabolic flexibility within the cell. The detailed characterization of its kinetic properties and the development of robust assay methods have paved the way for further research into its regulation and its potential as a therapeutic target in metabolic diseases. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of lipid metabolism and its implications for human health and disease.

References

- 1. The lipogenic enzyme this compound synthetase and ketone body utilization for denovo lipid synthesis, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. consensus.app [consensus.app]

- 6. Purification and characterization of this compound synthetase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of this compound synthetase, a novel cytosolic ketone body-utilizing enzyme, in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound synthetase is essential for normal neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of this compound synthetase, a ketone body-utilizing enzyme, in 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetoacetyl-CoA in the Mevalonate Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetoacetyl-CoA is a pivotal metabolic intermediate positioned at the crossroads of several major biochemical routes, including ketogenesis and steroid biosynthesis. This technical guide provides an in-depth examination of the role of this compound as the foundational precursor, after acetyl-CoA, in the mevalonate (B85504) pathway. We will explore the enzymatic reactions that produce and consume this compound, present quantitative kinetic data for the key enzymes involved, detail experimental protocols for its quantification and related enzyme activity assays, and provide visual representations of the core biochemical processes.

The Central Role of this compound in the Upper Mevalonate Pathway

The mevalonate pathway is an essential metabolic cascade responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon isoprenoid units are the building blocks for a vast array of critical biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols[1][2]. The pathway's initial steps, often referred to as the "upper mevalonate pathway," commence in the cytosol and are fundamentally centered around the formation and subsequent utilization of this compound[1][3].

The synthesis begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme this compound thiolase (ACAT)[4]. This reaction is reversible and marks the first committed step towards the formation of isoprenoid precursors[4][5].

The resulting this compound molecule then serves as the substrate for the next key enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS)[2][6]. HMGCS catalyzes the condensation of this compound with a third molecule of acetyl-CoA to form the six-carbon compound HMG-CoA[3][7]. This product is then acted upon by HMG-CoA reductase, the rate-limiting enzyme of the entire mevalonate pathway and the primary target of statin drugs[2][4]. The formation of HMG-CoA from this compound is a critical juncture, channeling carbon flux from acetyl-CoA into the dedicated pathway for isoprenoid and cholesterol biosynthesis[8][9].

Enzymology and Kinetic Data

The efficiency and regulation of the upper mevalonate pathway are dictated by the kinetic properties of its core enzymes, this compound thiolase and HMG-CoA synthase.

This compound Thiolase (ACAT)

This compound thiolases (ACATs) catalyze the reversible formation of this compound from two acetyl-CoA molecules[5]. Eukaryotic cells typically have two major isozymes: a cytosolic form (CT/ACAT2) involved in the mevalonate pathway and a mitochondrial form (T2/ACAT1) primarily associated with ketogenesis and ketolysis[5]. Both isozymes generally operate via a Ping Pong kinetic mechanism, which involves the formation of a covalent acetyl-enzyme intermediate[5][10].

| Parameter | Cytosolic Isozyme (Rat Liver) | Notes | Reference |

| Kinetic Mechanism | Ping Pong | Involves a covalent acetyl-enzyme intermediate. | [5][10] |

| Inhibition | Inhibited by Coenzyme A (CoA) | CoA acts as a substrate inhibitor, competing with this compound in the thiolysis direction (Ki = 67 µM). | [10] |

| Regulation | Not inhibited by Mg2+ (synthesis direction) | The rate of this compound synthesis is unaffected by Mg2+, whereas the thiolysis (breakdown) rate is inhibited. | [10] |

| Relative Rates | Synthesis is 0.055x the rate of thiolysis | When saturated with substrate, the synthesis reaction is significantly slower than the breakdown reaction. | [10] |

HMG-CoA Synthase (HMGCS)

HMG-CoA synthase also exists in cytosolic (HMGCS1) and mitochondrial (HMGCS2) isoforms. The cytosolic isoform is responsible for cholesterol synthesis, while the mitochondrial one is key to ketone body formation[11]. The enzyme condenses this compound and acetyl-CoA. A notable characteristic of HMGCS is its susceptibility to substrate inhibition by high concentrations of this compound[12].

| Enzyme Source | Isoform | Substrate | Km (μM) | Reference |

| Homo sapiens (Human) | Cytosolic (HMGCS1) | Acetyl-CoA | 29 | [11] |

| Homo sapiens (Human) | Mitochondrial (HMGCS2) | Acetyl-CoA | 87.3 | [11] |

| Saccharomyces cerevisiae (Yeast) | - | Acetyl-CoA | 42 | [11] |

| Saccharomyces cerevisiae (Yeast) | - | This compound | 6.7 | [11] |

| Enterococcus faecalis | - | This compound | 0.5 | [13] |

| Haloferax volcanii (Archaeal) | - | This compound | 1.4 | [13] |

The catalytic mechanism is a Bi Bi Ping-Pong substitution, involving acylation, condensation, and hydrolysis steps with a covalent acetyl-enzyme intermediate[12].

Experimental Protocols

Accurate investigation of this compound's role requires robust methods for its quantification and for measuring the activity of related enzymes.

Quantification of this compound in Mammalian Cells via HPLC-UV

This protocol, adapted from established methods for short-chain acyl-CoA analysis, provides a reliable approach for quantifying this compound[14].

Principle: this compound is extracted from cells, separated from other components by reverse-phase High-Performance Liquid Chromatography (HPLC), and quantified by its ultraviolet (UV) absorbance. The adenine (B156593) moiety of Coenzyme A absorbs strongly at 260 nm, which is used for general quantification. For enhanced specificity, the enolate form of this compound can be detected at 303 nm[5][14].

Methodology:

-

Sample Preparation (Cell Lysis and Extraction):

-

Culture mammalian cells to the desired confluency.

-

Aspirate the culture medium and quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the dish to lyse the cells and precipitate proteins[14].

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously.

-

Incubate on ice for 15 minutes[14].

-

-

Neutralization:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the acidic supernatant to a new pre-chilled tube.

-

Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.0-7.0. The formation of a KClO₄ precipitate will occur[14].

-

Centrifuge again at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

-

HPLC-UV Analysis:

-

Filter the final supernatant through a 0.22 µm syringe filter.

-

Inject the sample onto a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[14].

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[14].

-

Monitor the absorbance at 260 nm (or 303 nm for specificity).

-

Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations of this compound sodium salt[14].

-

Method Validation: For accurate results, it is critical to validate the method by assessing specificity (absence of interfering peaks), linearity (correlation coefficient >0.99), and the limits of detection (LOD) and quantification (LOQ)[14]. For samples with very low concentrations, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) are recommended[14][15].

Spectrophotometric Assay for HMG-CoA Synthase Activity

This continuous assay measures the rate of Coenzyme A (CoA-SH) release during the condensation reaction.

Principle: The free thiol group of the released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), producing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is monitored by the increase in absorbance at 412 nm and is directly proportional to the HMG-CoA synthase activity[12].

Methodology:

-

Prepare Reaction Mixture:

-

In a cuvette or microplate well, prepare a reaction mixture containing assay buffer (e.g., 50-100 mM Tris-HCl, pH 8.0), a fixed, non-inhibitory concentration of acetyl-CoA (e.g., 50 µM), and the desired concentration of this compound[12].

-

Add DTNB to a final concentration of approximately 100-200 µM[12].

-

-

Pre-incubation:

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium[12].

-

-

Initiate Reaction:

-

Initiate the reaction by adding a predetermined amount of purified HMG-CoA synthase enzyme. The enzyme concentration should be optimized to ensure the reaction rate remains linear for at least 5-10 minutes[12].

-

-

Monitor Absorbance:

-

Immediately begin monitoring the increase in absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

-

Plot the initial velocities against the corresponding this compound concentrations to determine kinetic parameters such as Km and Vmax. If substrate inhibition is observed, the data can be fitted to the appropriate inhibition model[12].

-

Conclusion

This compound stands as a cornerstone of the mevalonate pathway, serving as the direct precursor to HMG-CoA and bridging central carbon metabolism with the complex biosynthesis of isoprenoids and cholesterol. A thorough understanding of its formation, consumption, and the kinetics of the enzymes that govern its flux is essential for researchers in metabolic diseases and for professionals developing therapeutic agents that target this critical pathway. The experimental protocols provided herein offer robust frameworks for the precise quantification of this compound and the characterization of key enzymatic activities, enabling further investigation into the regulation and dysregulation of this vital metabolic route.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 3. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. med.libretexts.org [med.libretexts.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. scientificsights.com [scientificsights.com]

- 10. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Acetoacetyl-CoA from Acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation of two acetyl-CoA molecules to form acetoacetyl-CoA is a fundamental reaction in cellular metabolism, serving as a critical branch point for the biosynthesis of ketone bodies, cholesterol, and isoprenoids. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound from acetyl-CoA, with a focus on the enzymatic mechanisms, quantitative data, and detailed experimental protocols relevant to researchers in the fields of biochemistry, metabolic disorders, and drug development. The primary enzyme responsible for this conversion, thiolase, is discussed in detail, including its isozymes and kinetic properties. An alternative enzymatic pathway involving this compound synthetase is also reviewed. This guide aims to be a comprehensive resource, providing the necessary theoretical and practical information to study this pivotal metabolic step.

Introduction

This compound is a central metabolite that sits (B43327) at the crossroads of several major biosynthetic pathways.[1] Formed by the condensation of two acetyl-CoA molecules, it serves as the precursor for the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which in turn is a key intermediate in both ketogenesis and the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis.[1] The formation of this compound is a reversible reaction, and the directionality is largely dictated by the cellular concentrations of acetyl-CoA and Coenzyme A (CoA), as well as the specific metabolic state of the cell.[2] Understanding the regulation and kinetics of the enzymes that catalyze this reaction is crucial for elucidating the pathophysiology of metabolic diseases and for the development of targeted therapeutics.

The Thiolase-Catalyzed Reaction

The primary enzyme responsible for the synthesis of this compound from acetyl-CoA is thiolase , also known as acetyl-CoA acetyltransferase (ACAT).[2] Thiolases are ubiquitous enzymes that play key roles in both degradative and biosynthetic pathways.[2] There are two main types of thiolases involved in this reaction:

-

This compound thiolase (Thiolase II, EC 2.3.1.9): This enzyme is specific for the thiolysis of this compound and is primarily involved in biosynthetic pathways such as steroid biogenesis.[2]

-

3-ketoacyl-CoA thiolase (Thiolase I, EC 2.3.1.16): This enzyme has a broader substrate specificity and is a key enzyme in the β-oxidation of fatty acids.[2]

Eukaryotic cells typically possess at least two isozymes of this compound thiolase: a cytosolic form (CT or ACAT2) and a mitochondrial form (T2 or ACAT1).[3]

Reaction Mechanism

The thiolase-catalyzed condensation of two acetyl-CoA molecules proceeds via a Ping Pong kinetic mechanism, involving the formation of a covalent acetyl-enzyme intermediate.[2][3] The reaction can be summarized in two steps:

-

Acylation: An acetyl group from the first acetyl-CoA molecule is transferred to a cysteine residue in the active site of the thiolase, forming an acetyl-enzyme intermediate and releasing the first CoA molecule.

-

Condensation: The acetyl group is then transferred from the enzyme to the methyl carbon of a second acetyl-CoA molecule, forming this compound and releasing the second CoA molecule.

The equilibrium of the thiolase reaction favors the cleavage of this compound rather than its synthesis.[2] However, in cellular conditions where the concentration of acetyl-CoA is high, the reaction can proceed in the synthetic direction.

Quantitative Data

The kinetic parameters of thiolase enzymes have been characterized in various organisms and cellular compartments. The following tables summarize key quantitative data for the synthesis of this compound.

| Enzyme/Organism | Isozyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Rat Liver | Cytosolic | Acetyl-CoA | 460 | - | [4] |

| Saccharomyces cerevisiae | - | Acetyl-CoA | - | - | [5] |

| Sunflower Cotyledon | Recombinant AACT | Acetyl-CoA | - | 263 nkat/mg protein | [6] |

| Dictyostelium discoideum | Recombinant AT | Acetyl-CoA | - | 4.70 U/mg protein | [7] |

Table 1: Kinetic Parameters for Thiolase in the Synthetic Direction

| Metabolite | Cellular Compartment | Organism/Cell Type | Concentration | Reference |

| Acetyl-CoA | Mitochondria | Rat Liver | 20-140 µM | [8] |

| Acetyl-CoA | Cytosol | Rat Liver | 3-30 µM | [8] |

| Acetyl-CoA | Various Cell Types (exponential phase) | - | 1-10 µM | [5] |

Table 2: Cellular Concentrations of Acetyl-CoA

Note: Data for the cellular concentration of this compound is less readily available due to its reactive nature and lower abundance.

The this compound Synthetase Pathway

An alternative pathway for the synthesis of this compound exists, catalyzed by This compound synthetase (AACS) . This enzyme utilizes acetoacetate (B1235776) and CoA as substrates in an ATP-dependent reaction to form this compound. This pathway is particularly important for the utilization of ketone bodies for lipid synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Thiolase Activity Assay (Spectrophotometric)

This protocol describes a coupled spectrophotometric assay to measure thiolase activity in the direction of this compound cleavage. The production of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored at 340 nm.[3]

Principle: The acetyl-CoA produced by the thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is generated from malate (B86768) by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation is directly proportional to the thiolase activity.[6]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

Malate solution (100 mM)

-

NAD+ solution (20 mM)

-

Coenzyme A solution (10 mM)

-

This compound solution (10 mM)

-

Malate dehydrogenase (MDH)

-

Citrate synthase (CS)

-

Enzyme sample (purified thiolase or cell lysate)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer

-

Malate

-

NAD+

-

Coenzyme A

-

MDH

-

CS

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Expression and Purification of Recombinant Thiolase

This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant thiolase from E. coli.[6][7][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the thiolase gene fused to a His-tag.

-

LB broth with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash Buffer (Lysis buffer with 20 mM imidazole).

-

Elution Buffer (Lysis buffer with 250 mM imidazole).

-

Ni-NTA agarose (B213101) resin.

-

Chromatography column.

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.5-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for 4-6 hours at a suitable temperature (e.g., 30°C).

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged thiolase with Elution Buffer.

-

Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

-

Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound in mammalian cells using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[10]

Principle: this compound is separated from other cellular components by reverse-phase HPLC. Quantification is achieved by monitoring the UV absorbance of the adenine (B156593) moiety of the Coenzyme A molecule at 260 nm.[10]

Materials:

-

Mammalian cells.

-

Ice-cold PBS.

-

0.6 M Perchloric acid (PCA).

-

3 M Potassium carbonate (K2CO3).

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: Potassium phosphate (B84403) buffer.

-

Mobile Phase B: Acetonitrile or Methanol.

-

This compound standard.

Procedure:

-

Sample Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold 0.6 M PCA.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K2CO3 dropwise to a pH of 6.0-7.0.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase B.

-

Monitor the absorbance at 260 nm.

-

Identify the this compound peak by comparing its retention time to that of the standard.

-

Quantify the amount of this compound by comparing the peak area to a standard curve.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: The condensation of two Acetyl-CoA molecules to form this compound, catalyzed by Thiolase.

Experimental Workflow for Thiolase Activity Assay

Caption: A workflow diagram for the coupled spectrophotometric assay of Thiolase activity.

Logical Relationship of this compound in Metabolism

Caption: The central role of this compound as a precursor for ketone bodies and cholesterol.

Conclusion

The synthesis of this compound from acetyl-CoA represents a pivotal control point in cellular metabolism. A thorough understanding of the enzymes that catalyze this reaction, their kinetics, and their regulation is essential for researchers in both basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical metabolic pathway. Further research into the specific roles of thiolase isozymes and the interplay between the thiolase and this compound synthetase pathways will undoubtedly yield new insights into metabolic regulation and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thiolase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, Identification and Purification of Dictyostelium this compound Thiolase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cloning, expression, and purification of glyoxysomal 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Central Role of Acetoacetyl-CoA in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetyl-CoA stands as a critical metabolic node, intricately linking lipid, carbohydrate, and amino acid metabolism. This technical guide provides a comprehensive overview of the synthesis, utilization, and regulatory significance of this compound in cellular energy homeostasis. It delves into its pivotal roles in ketogenesis, ketolysis, and cholesterol biosynthesis, offering detailed experimental protocols and quantitative data to support advanced research and drug development in metabolic diseases.

Introduction

This compound is a thioester intermediate formed from the condensation of two acetyl-CoA molecules. Its strategic position allows it to serve as a precursor for the synthesis of ketone bodies and cholesterol, as well as being an intermediate in the degradation of certain amino acids. The metabolic fate of this compound is tightly regulated by the energy status of the cell and hormonal signals, making it a key player in the adaptation to different physiological states such as feeding and fasting.

Biosynthesis and Degradation of this compound

The primary route for the synthesis of this compound is the reversible condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme This compound thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1][2] This reaction is fundamental to both ketogenesis and the initial steps of cholesterol synthesis.

dot

Conversely, in the process of ketolysis, this compound is cleaved by thiolase to yield two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.[2]

Role in Ketogenesis

During periods of prolonged fasting, starvation, or a low-carbohydrate diet, the liver becomes a primary site for the production of ketone bodies. This process, known as ketogenesis, utilizes the overflow of acetyl-CoA from fatty acid oxidation.

-

Formation of HMG-CoA: this compound condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by mitochondrial HMG-CoA synthase (mHMGCS) .[3][4]

-

Formation of Acetoacetate (B1235776): HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA.

-

Formation of other Ketone Bodies: Acetoacetate can be reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase or spontaneously decarboxylate to form acetone.

dot

Role in Ketolysis

Extrahepatic tissues, particularly the brain, heart, and skeletal muscle, can utilize ketone bodies as an energy source. This metabolic pathway, termed ketolysis, reverses the process of ketogenesis.

-

Activation of Acetoacetate: Acetoacetate is activated to this compound by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , which transfers a CoA moiety from succinyl-CoA.[5]

-

Formation of Acetyl-CoA: this compound is then cleaved by thiolase into two molecules of acetyl-CoA, which enter the citric acid cycle.[1][2]

dot

Role in Cholesterol Biosynthesis

In the fed state, when energy is abundant, this compound in the cytosol serves as a building block for cholesterol synthesis.

-

Formation of HMG-CoA: Similar to ketogenesis, this compound condenses with acetyl-CoA to form HMG-CoA. This reaction is catalyzed by cytosolic HMG-CoA synthase (cHMGCS) .[3][6]

-

Formation of Mevalonate (B85504): HMG-CoA is then reduced to mevalonate by HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis. Mevalonate then enters a multi-step pathway to produce cholesterol.

dot

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Mitochondrial this compound Thiolase (ACAT1) | Human | This compound | - | 21 | - | [1][7] |

| Human | This compound | - | 8 | - | [1][7] | |

| Human | 2-Methylthis compound | - | 61 | - | [1][7] | |

| Human | 2-Methylthis compound | - | 14 | - | [1][7] | |

| Cytosolic this compound Thiolase (ACAT2) | Human | - | - | - | - | |

| Mitochondrial HMG-CoA Synthase (mHMGCS) | Human | - | - | - | - | [8] |

| Cytosolic HMG-CoA Synthase (cHMGCS) | Human | - | - | - | - | [8] |

| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Human | - | - | - | - | [5] |

Table 2: Concentration of this compound in Different Tissues and States

| Tissue | Organism | Physiological State | This compound Concentration | Reference |

| Liver | Rat | Fed | Low | [9] |

| Liver | Rat | Fasted | Elevated | [9] |

| Liver | Rat | Fed | ~50-100 nmol/g wet weight (as total short-chain acyl-CoAs) | [6] |

| Liver | Rat | Fasted | Higher than fed state | [7] |

| Brain | Mouse | Non-fasted | ~39 nmol/g wet weight (control) | [10] |

| Brain | Mouse | Non-fasted + Ketone Ester | Increased | [10] |

| Brain | Human | - | 7-10 µmol/L (neuronal compartments) | [11] |

Experimental Protocols

Assay for this compound Thiolase Activity (Thiolysis Direction)

Principle: This spectrophotometric assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond in this compound.[1]

dot

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂ and 2 mM dithiothreitol (B142953) (DTT).

-

Substrate: this compound solution (concentration to be varied for kinetic analysis).

-

Enzyme: Purified or partially purified this compound thiolase.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound in a quartz cuvette.

-

Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.

-

Immediately monitor the decrease in absorbance at 303 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Assay for HMG-CoA Synthase Activity

Principle: This is a coupled spectrophotometric assay where the product, HMG-CoA, is used by HMG-CoA reductase, and the concomitant oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.[3]

dot

Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT.

-

Substrates: Acetyl-CoA and this compound solutions.

-

NADPH solution.

-

HMG-CoA Reductase (commercially available).

-

Enzyme: Purified or partially purified HMG-CoA synthase.

Procedure:

-

In a cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, this compound, NADPH, and an excess of HMG-CoA reductase.

-

Incubate the mixture at 37°C to achieve temperature equilibrium and a stable baseline.

-

Initiate the reaction by adding the HMG-CoA synthase sample.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Assay for Succinyl-CoA:3-ketoacid-CoA Transferase (SCOT) Activity

Principle: This assay measures the formation of this compound from acetoacetate and succinyl-CoA by monitoring the increase in absorbance at 310 nm.

dot

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 15 mM MgCl₂.

-

Substrates: Succinyl-CoA and lithium acetoacetate solutions.

-

Enzyme: Tissue homogenate or purified SCOT.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and succinyl-CoA.

-